

Cyprodinil-13C6 chemical structure and properties

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Compound of Interest

Compound Name: Cyprodinil-13C6

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An In-depth Technical Guide to **Cyprodinil-13C6** for Researchers and Scientists

Introduction

Cyprodinil-13C6 is the stable isotope-labeled form of Cyprodinil, a broad-spectrum anilinopyrimidine fungicide. In this isotopologue, the six carbon atoms of the phenyl ring are replaced with carbon-13 (¹³C) isotopes. This isotopic labeling makes **Cyprodinil-13C6** an ideal internal standard for quantitative analysis of Cyprodinil in various matrices by mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are virtually identical to those of the unlabeled parent compound, allowing it to co-elute chromatographically and exhibit similar ionization efficiency, yet it is distinguishable by its higher mass. This ensures accurate and precise quantification by correcting for variations during sample preparation and analysis.

The parent compound, Cyprodinil, is effective against a wide range of plant pathogens, including *Botrytis* spp., *Alternaria* spp., and powdery mildew, on crops such as grapes, pome fruits, stone fruits, and vegetables.[1] Its mode of action is the inhibition of methionine biosynthesis in fungi.[2][3]

This guide provides a comprehensive overview of the chemical structure, properties, and applications of **Cyprodinil-13C6**, with a focus on its use in analytical methodologies.

Chemical Structure and Properties

The chemical structure of **Cyprodinil-13C6** is characterized by a cyclopropyl group and a methyl group attached to a pyrimidine ring, which is in turn linked to a ¹³C-labeled phenyl group via a secondary amine.

Chemical Identifiers

Identifier	Value
Chemical Name	4-Cyclopropyl-6-methyl-N-(phenyl- ¹³ C6)pyrimidin-2-amine
Synonyms	(4-Cyclopropyl-6-methyl-pyrimidin-2-yl)phenyl- ¹³ C6-amine, Cyprodinil-(phenyl- ¹³ C6)
CAS Number	1773496-63-1
Molecular Formula	C ₈ ¹³ C ₆ H ₁₅ N ₃
Molecular Weight	231.24 g/mol

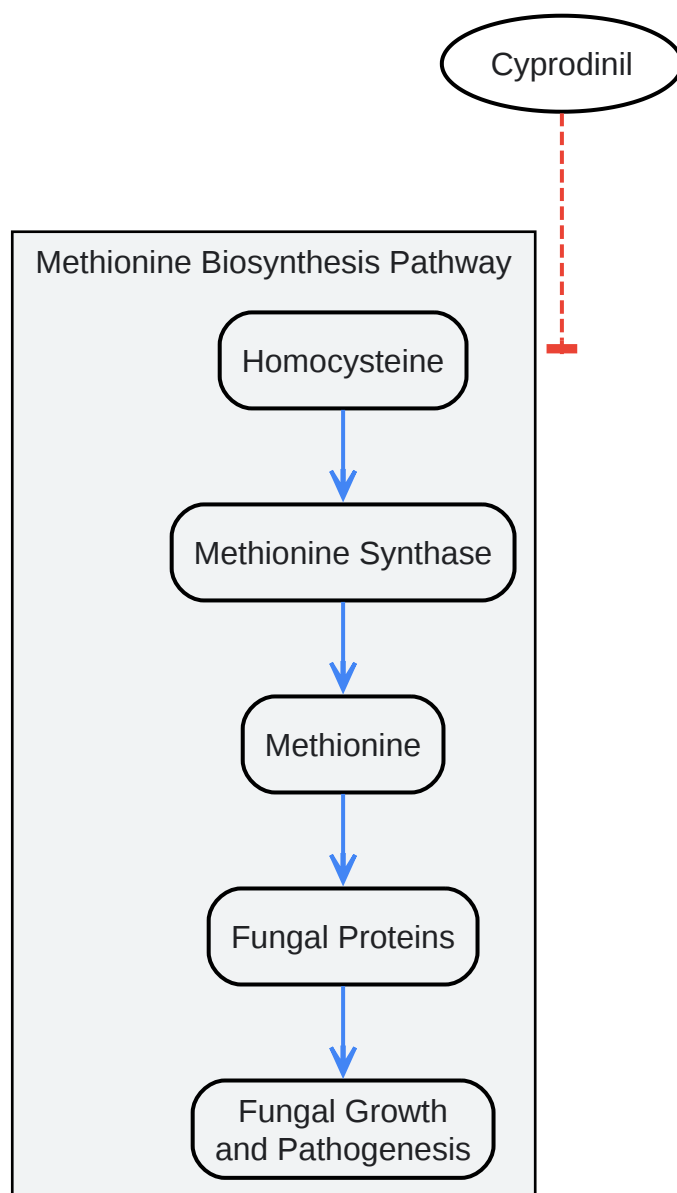
Physicochemical Properties

The physicochemical properties of **Cyprodinil-13C6** are expected to be nearly identical to those of unlabeled Cyprodinil. The data presented below is for the unlabeled compound.

Property	Value
Melting Point	75.9 °C[2][4]
Vapor Pressure	4.7 x 10 ⁻⁴ Pa (at 25 °C, crystal modification B) [3]
Water Solubility	13 mg/L (at pH 7.0, 25 °C)[2][4]
20 mg/L (at pH 5.0, 25 °C)[2][3]	
15 mg/L (at pH 9.0, 25 °C)[2][3]	
Solubility in Organic Solvents (g/L at 25 °C)	Acetone: 610[2]
Ethanol: 160[2]	
Toluene: 440[2]	
n-Hexane: 26[2]	
n-Octanol: 140[2][3]	
Octanol-Water Partition Coefficient (log Kow)	4.0 (at pH 7.0 and 9.0, 25 °C)[2][3]
3.9 (at pH 5.0, 25 °C)[2][3]	
pKa	4.44 (weak base)[2][4]

Mechanism of Action of Cyprodinil

Cyprodinil's fungicidal activity stems from its ability to inhibit the biosynthesis of the essential amino acid methionine in pathogenic fungi.[2] This disruption of protein synthesis prevents the growth of the fungal mycelium and the penetration of the host plant tissues.



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Figure 1: Cyprodinil's inhibition of the methionine biosynthesis pathway in fungi.

Application in Analytical Chemistry

The primary application of **Cyprodinil-13C6** is as an internal standard for the accurate quantification of Cyprodinil residues in complex matrices such as food, soil, and water.[5] Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because they closely mimic the behavior of the analyte during sample extraction, cleanup, and ionization, thereby compensating for matrix effects and procedural losses.[6]

Typical Analytical Workflow

The general workflow for using **Cyprodinil-13C6** as an internal standard in a quantitative LC-MS/MS analysis is depicted below.



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*Figure 2: General workflow for the quantification of Cyprodinil using **Cyprodinil-13C6** as an internal standard.*

Experimental Protocol: Quantification of Cyprodinil in Plant Material

This section provides a representative experimental protocol for the analysis of Cyprodinil in a plant matrix (e.g., grapes) using **Cyprodinil-13C6** as an internal standard with LC-MS/MS. This protocol is a composite based on established methodologies like QuEChERS and typical LC-MS/MS parameters.^{[5][7][8]}

Reagents and Materials

- Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
- Reagents: Formic acid, Ammonium acetate, Anhydrous magnesium sulfate (MgSO₄), Sodium acetate (NaOAc)
- Standards: Cyprodinil analytical standard, **Cyprodinil-13C6** internal standard (IS) solution (e.g., 1 µg/mL in ACN)
- QuEChERS tubes containing MgSO₄ and NaOAc
- Solid Phase Extraction (SPE) cartridges for cleanup if necessary (e.g., C18)
- Sample Homogenizer
- Centrifuge

- LC-MS/MS system with an electrospray ionization (ESI) source

Preparation of Standards

- Stock Solutions: Prepare individual stock solutions of Cyprodinil and **Cyprodinil-13C6** in ACN (e.g., 100 µg/mL).
- Working Standard Solutions: Prepare a series of calibration standards by diluting the Cyprodinil stock solution with ACN to achieve a concentration range relevant to the expected sample concentrations (e.g., 1 to 200 ng/mL).
- Internal Standard Spiking Solution: Prepare a working solution of **Cyprodinil-13C6** (e.g., 100 ng/mL) in ACN.

Sample Preparation (QuEChERS Method)

- Homogenize a representative sample of the plant material (e.g., 10 g of grapes).
- Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 50 µL of the internal standard spiking solution (e.g., 100 ng/mL **Cyprodinil-13C6**).
- Add 5 mL of ACN containing 1% acetic acid.
- Add the contents of a QuEChERS extraction salt tube (e.g., 2 g MgSO₄, 0.5 g NaOAc).^[7]
- Cap the tube and vortex vigorously for 1 minute.
- Centrifuge at ≥3000g for 5 minutes.
- Take an aliquot of the upper ACN layer and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis. For complex matrices, an additional cleanup step using dispersive SPE may be required.

LC-MS/MS Analysis

- LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.

- Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium formate.
- Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 2-10 μ L.
- MS Detection: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- MRM Transitions:
 - Cyprodinil: Quantifier: m/z 226.1 \rightarrow 93.1; Qualifier: m/z 226.1 \rightarrow 77.0.[8][9]
 - **Cyprodinil-13C6** (IS): m/z 232.1 \rightarrow 99.1 (predicted quantifier).

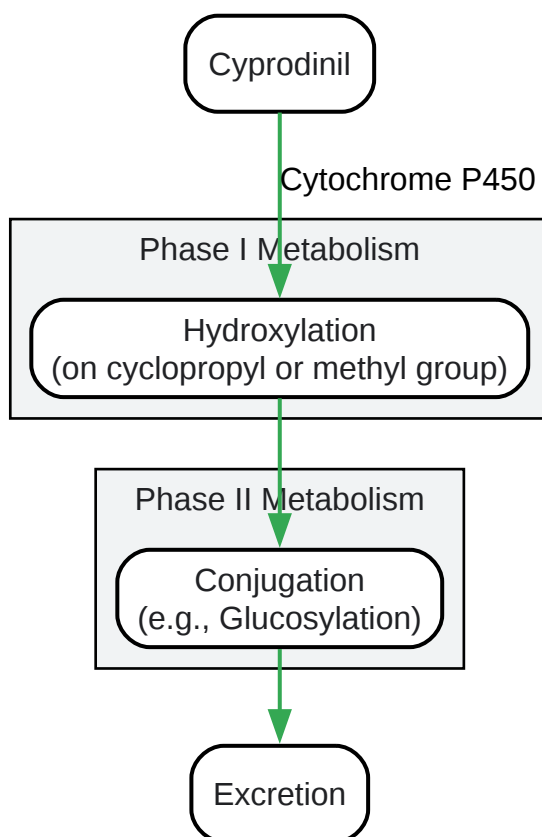
Data Analysis and Quantification

- Generate a calibration curve by plotting the peak area ratio of Cyprodinil to **Cyprodinil-13C6** against the concentration of the calibration standards.
- Calculate the peak area ratio of Cyprodinil to **Cyprodinil-13C6** in the samples.
- Determine the concentration of Cyprodinil in the samples by interpolating from the calibration curve.

Metabolism of Cyprodinil

The metabolism of Cyprodinil has been studied in various organisms and systems. The primary metabolic pathway involves Phase I hydroxylation reactions, catalyzed by cytochrome P450 monooxygenases, on the alkyl groups of the molecule. This is followed by Phase II conjugation reactions, such as glycosylation, to increase water solubility and facilitate excretion.[10][11]

In vitro studies with human and rat liver microsomes show extensive metabolism, with the main metabolite resulting from hydroxylation.[12]



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Figure 3: Simplified metabolic pathway of Cyprodinil.

Conclusion

Cyprodinil-13C6 is an indispensable tool for researchers, scientists, and analytical laboratories involved in the monitoring of the fungicide Cyprodinil. Its use as an internal standard in LC-MS/MS methods provides high accuracy and precision, which is crucial for food safety, environmental monitoring, and regulatory compliance. This technical guide has outlined its core properties, mechanism of action, and detailed a practical workflow and experimental protocol for its application, providing a solid foundation for professionals in the field.

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